molecular formula C29H28F3N5O2 B1667034 AMG-47a CAS No. 882663-88-9

AMG-47a

Cat. No.: B1667034
CAS No.: 882663-88-9
M. Wt: 535.6 g/mol
InChI Key: DVRSTRMZTAPMKO-UHFFFAOYSA-N
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Description

AMG-47a is a potent inhibitor of lymphocyte-specific protein tyrosine kinase, also known as Lck. This compound has garnered significant interest due to its ability to block necroptosis, a form of programmed cell death that is independent of caspases. Necroptosis is implicated in various inflammatory and autoimmune diseases, making this compound a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AMG-47a involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process would include rigorous quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: AMG-47a primarily undergoes substitution reactions, where specific functional groups are replaced by others to modify its activity and selectivity. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents like dimethyl sulfoxide, catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

AMG-47a has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study kinase inhibition and signal transduction pathways. In biology, it helps researchers understand the mechanisms of necroptosis and its role in various diseases. In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases. In industry, it is used in the development of new drugs and therapeutic agents .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to AMG-47a include other kinase inhibitors such as ponatinib and A-770041. These compounds also target specific kinases involved in cell signaling and have similar applications in scientific research and medicine .

Uniqueness: What sets this compound apart from other similar compounds is its specificity for lymphocyte-specific protein tyrosine kinase and its ability to block necroptosis downstream of mixed lineage kinase domain-like pseudokinase activation. This unique mechanism of action makes it a valuable tool for studying necroptosis and developing new therapeutic strategies for diseases involving dysregulated cell death .

Properties

IUPAC Name

4-methyl-3-[2-(2-morpholin-4-ylethylamino)quinazolin-6-yl]-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F3N5O2/c1-19-5-6-21(27(38)35-24-4-2-3-23(17-24)29(30,31)32)16-25(19)20-7-8-26-22(15-20)18-34-28(36-26)33-9-10-37-11-13-39-14-12-37/h2-8,15-18H,9-14H2,1H3,(H,35,38)(H,33,34,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRSTRMZTAPMKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC4=CN=C(N=C4C=C3)NCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582077
Record name 4-Methyl-3-(2-{[2-(morpholin-4-yl)ethyl]amino}quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882663-88-9
Record name 4-Methyl-3-(2-{[2-(morpholin-4-yl)ethyl]amino}quinazolin-6-yl)-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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